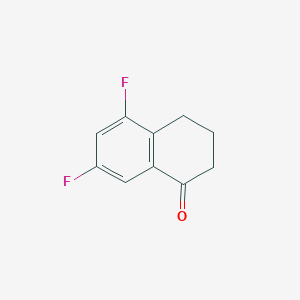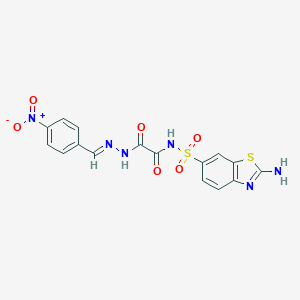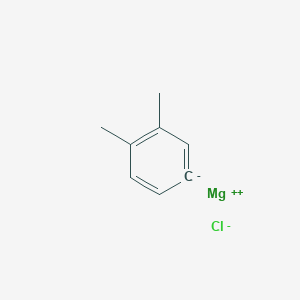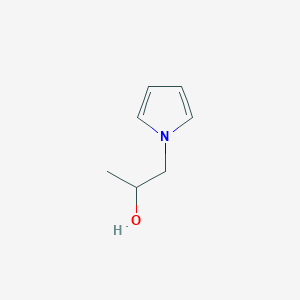
1-(1-Pyrrolyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Pyrrolyl)propan-2-ol, also known as PPOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPOH is a chiral molecule that can be synthesized through different methods. In
Mecanismo De Acción
1-(1-Pyrrolyl)propan-2-ol exerts its effects through various pathways, including the inhibition of cyclooxygenase (COX) enzymes, the modulation of cytokine production, and the regulation of cell signaling pathways. 1-(1-Pyrrolyl)propan-2-ol has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also modulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response. 1-(1-Pyrrolyl)propan-2-ol has also been shown to regulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
1-(1-Pyrrolyl)propan-2-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1-(1-Pyrrolyl)propan-2-ol inhibits the production of prostaglandins, which are involved in inflammation and pain. It also modulates the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. 1-(1-Pyrrolyl)propan-2-ol has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to regulate cell signaling pathways, such as the MAPK pathway, which is involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Pyrrolyl)propan-2-ol has several advantages for lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-(1-Pyrrolyl)propan-2-ol also has limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it challenging to use 1-(1-Pyrrolyl)propan-2-ol in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1-Pyrrolyl)propan-2-ol, including the exploration of its potential use in treating diseases such as arthritis, asthma, and cancer. Further research is needed to fully understand the mechanism of action of 1-(1-Pyrrolyl)propan-2-ol and its effects on cell signaling pathways. Additionally, the development of new synthesis methods and the synthesis of 1-(1-Pyrrolyl)propan-2-ol derivatives could lead to the discovery of new applications for this compound in various fields.
Métodos De Síntesis
1-(1-Pyrrolyl)propan-2-ol can be synthesized through various methods, including the reaction of 1-pyrrolecarboxaldehyde with acetone in the presence of a base, the reduction of 1-(1-pyrrolyl)propan-2-one with sodium borohydride, and the reduction of 1-(1-pyrrolyl)propan-2-one with lithium aluminum hydride. The most commonly used method is the reaction of 1-pyrrolecarboxaldehyde with acetone in the presence of a base, which yields 1-(1-Pyrrolyl)propan-2-ol with high enantioselectivity.
Aplicaciones Científicas De Investigación
1-(1-Pyrrolyl)propan-2-ol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(1-Pyrrolyl)propan-2-ol has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating diseases such as arthritis, asthma, and cancer. In agriculture, 1-(1-Pyrrolyl)propan-2-ol has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, 1-(1-Pyrrolyl)propan-2-ol has been used as a chiral building block for the synthesis of new materials.
Propiedades
Número CAS |
104815-66-9 |
|---|---|
Nombre del producto |
1-(1-Pyrrolyl)propan-2-ol |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
Clave InChI |
UJMFUOHZAQFYCK-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1)O |
SMILES canónico |
CC(CN1C=CC=C1)O |
Sinónimos |
1H-Pyrrole-1-ethanol,alpha-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



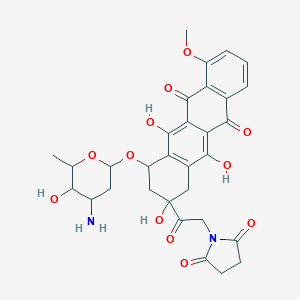
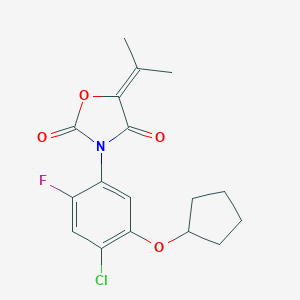
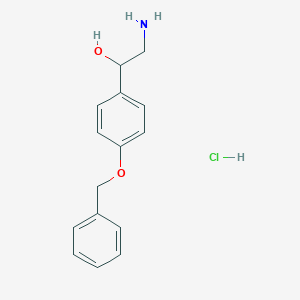
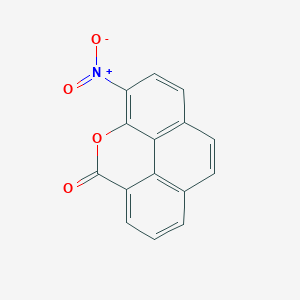
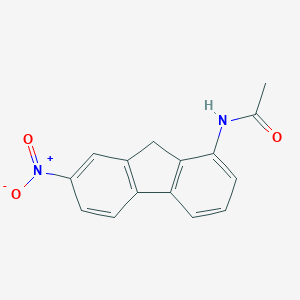
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
![Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)](/img/structure/B24988.png)
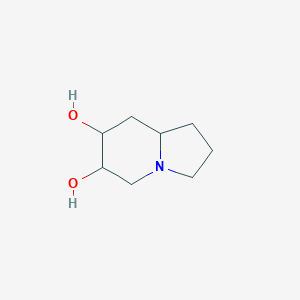
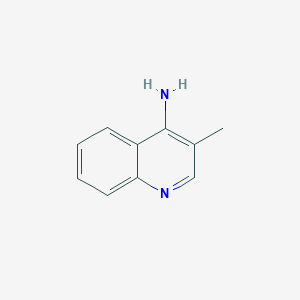
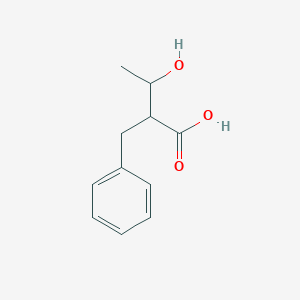
![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
